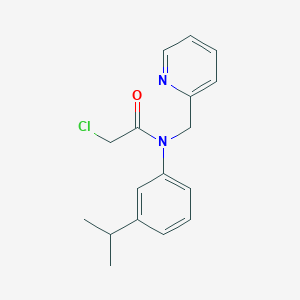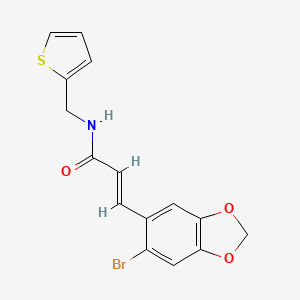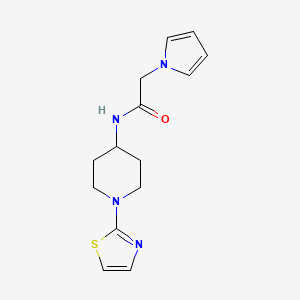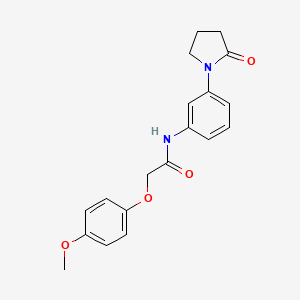
2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mechanism Of Action
BTK is a cytoplasmic tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon binding of an antigen to the B-cell receptor, BTK is activated and phosphorylates downstream targets, leading to the activation of multiple signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide blocks this signaling cascade and induces apoptosis in B-cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to selectively inhibit BTK activity without affecting other kinases, leading to minimal off-target effects. In preclinical studies, 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to induce apoptosis in B-cells and inhibit tumor growth in mouse models of CLL and MCL. In clinical trials, 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to be well-tolerated, with manageable toxicity profiles.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide in lab experiments include its high selectivity for BTK, its ability to induce apoptosis in B-cells, and its efficacy in reducing tumor burden in mouse models of B-cell malignancies. However, the limitations of using 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide include its relatively low solubility in water and its potential for off-target effects at high concentrations.
Future Directions
For the research and development of 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide include the optimization of its synthesis method and purification process, the investigation of its efficacy in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL), and the exploration of its potential for combination therapy with other targeted agents. Additionally, further studies are needed to elucidate the mechanism of action of 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide and its potential for resistance development.
Synthesis Methods
The synthesis of 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide involves several steps, including the reaction of 2-chloro-N-(3-propan-2-ylphenyl)acetamide with pyridine-2-carboxaldehyde in the presence of a base, followed by the addition of a reducing agent to form the final product. The purity and yield of the product can be optimized by using different reaction conditions and purification methods.
Scientific Research Applications
2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide has been extensively studied in preclinical and clinical settings for the treatment of B-cell malignancies. In vitro studies have shown that 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide selectively inhibits BTK activity and induces apoptosis in B-cells, leading to the inhibition of tumor growth. In vivo studies in mouse models of CLL and MCL have demonstrated the efficacy of 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide in reducing tumor burden and improving survival rates. Clinical trials of 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide in patients with CLL and MCL have shown promising results, with high response rates and manageable toxicity profiles.
properties
IUPAC Name |
2-chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-13(2)14-6-5-8-16(10-14)20(17(21)11-18)12-15-7-3-4-9-19-15/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRIRRCFWZDUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N(CC2=CC=CC=N2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416847 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-Dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2963689.png)

![3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2963691.png)
![5-(4-fluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2963693.png)


![3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2963697.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2963699.png)

![N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2963701.png)
![2-Chloro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2963704.png)
![N-(3-methoxypropyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2963711.png)
